REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][C:7](I)=[CH:6][C:3]=1[CH2:4][OH:5].[CH3:11][N:12](C)C=O>O>[NH2:1][C:2]1[CH:9]=[CH:8][C:7]([C:11]#[N:12])=[CH:6][C:3]=1[CH2:4][OH:5]
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Name
|
|
Quantity
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12 g
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Type
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reactant
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Smiles
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NC1=C(CO)C=C(C=C1)I
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Name
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cuprous
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Quantity
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5.4 g
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
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10 mL
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Type
|
reactant
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Smiles
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CN(C=O)C
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Name
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ferric chloride
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Quantity
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10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
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O
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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This mixture was exhaustively extracted with ether (14×60 ml.)
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Type
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CUSTOM
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Details
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dried
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Type
|
CUSTOM
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Details
|
the solvent was evaporated
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Type
|
CUSTOM
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Details
|
The residue was chromatographed on a column of "Merck 7734" silica, and elution with ether
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Name
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|
Type
|
product
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Smiles
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NC1=C(C=C(C#N)C=C1)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |